Compound Description: Mycophenolate Mofetil (MMF) is a prodrug of mycophenolic acid, a clinically used immunosuppressant. It functions by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides []. This inhibition disrupts the proliferation of lymphocytes, contributing to its immunosuppressive effects. While clinically effective, MMF's use is hampered by dose-limiting gastrointestinal (GI) toxicity, primarily attributed to its specific pharmacokinetic properties [].
Relevance: The research highlights the need for novel IMPDH inhibitors with improved pharmacokinetic profiles and reduced GI toxicity compared to MMF []. While MMF and N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide share the target of IMPDH inhibition, they are structurally distinct. This structural diversity is a key focus in the research, as it holds the potential to address the limitations associated with MMF while maintaining potent IMPDH inhibitory activity.
Compound Description: K-604 (2) is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) []. It exhibits high selectivity for ACAT-1 over ACAT-2, making it a promising candidate for treating diseases associated with ACAT-1 overexpression [].
Relevance: The development of K-604 highlights the importance of incorporating specific structural features to enhance aqueous solubility and oral absorption []. While not directly targeting IMPDH, K-604's structural features, particularly the presence of a piperazine ring and substituted phenyl rings, are relevant to the design and optimization of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide. Understanding the impact of these features on K-604's properties can provide valuable insights into tailoring the pharmacokinetic profile of the target compound.
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist []. It exhibits dose- and time-dependent pharmacokinetics in humans, attributed to the inhibitory effect of its metabolite, M2, on CYP3A enzyme [].
Relevance: Although AMG 487 targets a different receptor than N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide, its complex pharmacokinetic profile underscores the challenges in drug development and the need for thorough investigation of metabolic pathways []. This knowledge is crucial for optimizing the pharmacokinetic properties of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide and mitigating potential drug-drug interactions.
Compound Description: ABT-751 is a potent antimitotic and antivascular agent that acts as a tubulin polymerization inhibitor []. It exhibits strong in vivo antitumor activity, but requires high concentrations for efficacy [].
Relevance: The research on ABT-751 analogues, which involves modifying the benzopyridothiadiazepine (2a) and benzopyridooxathiazepine (2b) scaffolds, offers insights into improving potency and reducing the required effective dose []. While ABT-751 and N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide operate through distinct mechanisms, the exploration of tricyclic analogues for ABT-751 provides valuable structural guidance for potentially enhancing the target compound's potency and pharmacokinetic profile.
Compound Description: WAY-100635 is a high-affinity 5-HT1A receptor ligand with proven in vivo efficacy [].
Relevance: While WAY-100635 targets a different receptor than N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide, its structure, particularly the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridyl moiety, is remarkably similar. The research focuses on modifying the cyclohexyl moiety in WAY-100635 to incorporate bridgehead iodinated bridge-fused rings []. This exploration of structural modifications aimed at improving the properties of a closely related compound can provide valuable insights for designing and optimizing N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.